molecular formula C26H28O13 B12324583 7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one

7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one

Cat. No.: B12324583
M. Wt: 548.5 g/mol
InChI Key: YCFQXQCEEPCZMO-UHFFFAOYSA-N
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Description

This compound is a flavonoid derivative characterized by a chromen-4-one backbone substituted with hydroxyl groups at position 7 and the 4-hydroxyphenyl ring at position 2. The defining structural feature is the glycosylation at position 8, consisting of a trisaccharide moiety: a 3,4,5-trihydroxyoxan-2-yl (likely a glucosyl residue) linked via an oxymethyl group to another oxane ring (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) .

Properties

Molecular Formula

C26H28O13

Molecular Weight

548.5 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one

InChI

InChI=1S/C26H28O13/c27-11-3-1-10(2-4-11)13-7-36-24-12(18(13)30)5-6-14(28)17(24)25-22(34)21(33)20(32)16(39-25)9-38-26-23(35)19(31)15(29)8-37-26/h1-7,15-16,19-23,25-29,31-35H,8-9H2

InChI Key

YCFQXQCEEPCZMO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Extraction from Natural Sources

This compound has been isolated from plant-derived materials, particularly flavonoid-rich species. The process typically involves:

Solvent Extraction and Fractionation

  • Initial Extraction : Dry plant material (e.g., mistletoe or Loranthaceae stems) is treated with ethanol/water mixtures under reflux.
  • Lipophilic Removal : Non-polar solvents like carbon tetrachloride or ethyl acetate are used to remove fats and waxes.
  • Butanol Partitioning : The crude extract is partitioned with butanol to enrich for glycosides.

Table 1: Extraction Parameters

Step Solvent/Reagent Purpose
Reflux Extraction Ethanol/Water (1:1) Release bound glycosides
Lipophilic Removal Ethyl Acetate Remove non-polar contaminants
Glycoside Partition Butanol Enrich target compound

Chromatographic Isolation

  • Polyamide Column : Crude extract is loaded onto a polyamide column and eluted with ethanol gradients (e.g., 75% ethanol).
  • Silica Gel Chromatography : Further purification uses silica gel with chloroform-methanol gradients (e.g., 100:30).
  • Dextrane Gel Column : Final purification employs dextrane gel to resolve isomeric forms.

Synthetic Assembly

Glycosylation of Flavonoid Precursors

The core chromen-4-one structure is synthesized, followed by glycosidic bond formation.

Chromen-4-one Core Synthesis
  • Vilsmeier Reagent Method :
    • 2-Hydroxyacetophenone derivatives undergo formylation with DMF/BF₃·Et₂O, followed by cyclization with vilsmeier reagent.
    • Example: 4-Substituted chromenones are formed in 80% yield.
Glycoside Coupling
  • Protected Glycosyl Donors :
    • Tri-O-acetyl-β-D-glucopyranosyl bromide is used to introduce sugar units under basic conditions.
    • Stereochemical control is achieved via enzymatic glycosylation or chiral auxiliaries.
  • Oxymethyl Linkage Formation :
    • The 6-position of the oxane ring is functionalized with hydroxymethyl groups via nucleophilic substitution.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Column Chromatography :
    • Gradient elution with chloroform-methanol (100:15 → 100:30) isolates intermediates.
  • Reversed-Phase HPLC :
    • Methanol-water or acetonitrile-water gradients are used for final purification.

Table 2: Purification Conditions

Technique Eluent System Target Component Yield (%)
Silica Gel CHCl₃/MeOH (100:30) Intermediate glycosides 60–80
Dextrane Gel MeOH Final product 45–55

Spectroscopic Validation

  • NMR and MS :
    • 1H NMR: Characterizes aromatic protons (δ 6.3–8.2 ppm) and sugar hydroxyls (δ 3.0–5.0 ppm).
    • HRMS: Confirms molecular weight (e.g., 564.5 g/mol for the deprotected form).

Challenges and Optimization

Stereochemical Control

  • The oxane ring’s stereochemistry (2S,3R,4S,5S,6R) requires careful protection-deprotection strategies or enzymatic methods.
  • Example: Use of N,N-diisopropylamine (DIPA) in aldol condensations improves diastereoselectivity.

Yield Limitations

  • Multi-step syntheses suffer from cumulative losses. For instance, glycosylation steps often yield 40–60% due to steric hindrance.
  • Microwave-assisted reactions (e.g., palladium-catalyzed acylation) reduce reaction times but may lower selectivity.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Advantages Limitations
Natural Extraction High purity, minimal steps Low yield, source dependency
Synthetic Assembly Scalability, stereocontrol Complex multi-step routes
Enzymatic Glycosylation Precise stereochemistry Costly enzymes, limited availability

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological activities and properties .

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Research indicates that this flavonoid can inhibit the production of pro-inflammatory cytokines and enzymes. This property makes it a candidate for treating inflammatory conditions.
  • Chemopreventive Potential : The compound has been shown to modulate signaling pathways involved in cell proliferation and apoptosis. This suggests its potential role in cancer prevention and therapy.
  • Vascular Health : Studies have indicated that it may have protective effects on the vascular system, potentially aiding in the treatment of venous diseases and improving microcirculation .

Case Studies and Research Findings

  • Anticancer Studies : A study highlighted the compound's ability to induce apoptosis in cancer cells through modulation of specific signaling pathways. This suggests its potential as a chemotherapeutic agent .
  • Cardiovascular Research : Another investigation focused on its vasoprotective properties in models of chronic venous insufficiency. The results indicated significant improvements in vascular function and reduced inflammation .
  • Neuroprotective Effects : Recent studies have also suggested neuroprotective benefits due to its antioxidant activity which may help in conditions like neurodegenerative diseases .

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and inhibiting oxidative stress. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Weight Differences

Key structural analogs differ in substitution patterns, glycosylation, and functional groups. The table below summarizes critical differences:

Compound Name Molecular Weight (g/mol) Key Structural Features
7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one 416.384 Glycosylation at position 8; hydroxyl groups at 7, 3-(4-hydroxyphenyl), and glycosyl moieties .
5-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one 462.409 Methoxy group at position 6; glycosylation at position 7; higher MW due to additional substitutions .
5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one 300.267 No glycosylation; methoxy at position 6; minimal polarity compared to glycosylated analogs .
7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one ~416* Methoxy substitution on phenyl ring (vs. hydroxyl); reduced hydrogen-bonding capacity .
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one 432.383 Glycosylation at position 8 but hydroxylation at position 2; altered spatial arrangement .

Functional Group Impact on Bioactivity

  • Glycosylation: The target compound’s glycosylation at position 8 likely enhances solubility and stability compared to non-glycosylated analogs like 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one (MW 300.267) . Glycosylation can also modulate bioavailability by influencing membrane permeability.
  • Methoxy vs.
  • Positional Isomerism : The compound with glycosylation at position 7 (MW 462.409) versus position 8 (target compound) may exhibit divergent binding affinities to enzymes like cytochrome P450 or kinases .

Charge and Solubility Predictions

The target compound’s high hydroxylation and glycosylation contribute to a higher calculated polar surface area compared to analogs with methoxy or non-glycosylated structures. This suggests superior water solubility, aligning with trends observed in flavonoids like quercetin glycosides .

Research Implications

For instance, methoxy groups (e.g., 6-methoxy in MW 462.409) are associated with enhanced pharmacokinetic profiles in some flavonoid drugs , whereas hydroxyl-rich compounds may excel in radical-scavenging assays. Further studies should prioritize synthesizing and testing the target compound against related flavonoids to validate these hypotheses.

Biological Activity

7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one, also referred to as Kakonein or by its CAS number 3681-99-0, is a complex organic compound belonging to the class of isoflavonoid O-glycosides. This compound has garnered interest due to its potential biological activities, including antioxidant properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O9C_{21}H_{20}O_{9} with a molecular weight of approximately 416.38 g/mol. Its structure includes multiple hydroxyl groups which are significant for its biological activity.

PropertyValue
Molecular FormulaC21H20O9C_{21}H_{20}O_{9}
Molecular Weight416.38 g/mol
CAS Number3681-99-0
Purity SpecificationNot specified

Biological Activity

Antioxidant Activity:
Research indicates that compounds similar to Kakonein exhibit strong antioxidant properties. Antioxidants are crucial in neutralizing free radicals in the body, thereby reducing oxidative stress which is linked to various chronic diseases.

Enzyme Inhibition:
The compound has shown potential in inhibiting certain enzymes that play roles in metabolic pathways. For instance, studies have indicated that it may inhibit glycosylation enzymes which are involved in diabetes and related metabolic disorders .

Case Studies and Research Findings:

  • Antioxidant Assays:
    In various assays, extracts containing Kakonein demonstrated significant antioxidant activity. The leaf extracts from plants containing this compound were particularly effective in scavenging free radicals and reducing lipid peroxidation levels .
  • Metabolomic Studies:
    A metabolomic characterization study highlighted that the presence of Kakonein correlates with reduced levels of oxidative stress markers in biological samples. This suggests its potential role in therapeutic applications for oxidative stress-related conditions .
  • Human Exposure Studies:
    Limited studies have identified Kakonein in human blood samples, suggesting exposure through dietary sources or environmental factors. This indicates that it may have bioactive properties relevant to human health .

Q & A

Basic Research Questions

Q. What methodologies are recommended for structural elucidation of this compound, particularly its glycosylated chromen-4-one core?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration determination) with 2D NMR (e.g., HSQC, HMBC for glycosidic linkage analysis) and high-resolution mass spectrometry (HRMS). For example, crystal structure analysis of related chromen-4-one derivatives revealed bond angles and torsion angles critical for confirming stereochemistry . Computational tools like DFT can validate NMR-derived structural assignments .

Q. How can researchers screen the bioactivity of this compound, specifically its antioxidant potential?

  • Methodological Answer : Use in vitro assays such as:

  • DPPH/ABTS radical scavenging assays to quantify free radical neutralization.
  • FRAP (Ferric Reducing Antioxidant Power) to assess electron-donating capacity.
  • Total phenolic content (TPC) via Folin-Ciocalteu reagent, as phenolic hydroxyl groups correlate with antioxidant activity.
    Studies on structurally similar compounds demonstrated TPC values ranging from 12–45 mg GAE/g, with DPPH IC₅₀ values of 8–22 µM, indicating moderate-to-strong activity .

Q. What analytical techniques are critical for assessing purity during synthesis or isolation?

  • Methodological Answer : Employ reverse-phase HPLC (C18 column, UV detection at 254–280 nm) with gradient elution (water:acetonitrile + 0.1% formic acid). Validate purity using TLC (silica gel, ethyl acetate:methanol 7:3) and LC-MS to detect glycosylation patterns. Reported purity thresholds for bioactive studies typically exceed 95% .

Advanced Research Questions

Q. How can researchers design experiments to study the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Conduct partitioning studies to determine log Kow (octanol-water coefficient) via shake-flask methods. Assess photodegradation under simulated sunlight (e.g., 300–800 nm, 25°C) and monitor degradation products via LC-QTOF-MS. For hydrolysis, vary pH (3–9) and temperature (20–40°C) to calculate rate constants. Environmental persistence parameters (e.g., t₁/₂ > 60 days) suggest moderate-to-high stability .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%).
  • Cross-validate with orthogonal assays : Compare DPPH results with cell-based ROS (reactive oxygen species) assays.
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., glycosylation extent, sample purity). For example, discrepancies in antioxidant IC₅₀ values (8–45 µM) were linked to variations in glycoside substituents .

Q. How can synthesis protocols be optimized to enhance yield of the glycosylated chromen-4-one scaffold?

  • Methodological Answer :

  • Protecting group strategy : Use acetyl or benzyl groups to shield hydroxyls during glycosylation.
  • Catalytic optimization : Screen Lewis acids (e.g., BF₃·Et₂O, TMSOTf) for glycosidic bond formation.
  • Process monitoring : Employ real-time FTIR to track reaction intermediates.
    Pilot studies achieved 60–75% yield using TMSOTf catalysis in anhydrous dichloromethane .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Apply non-linear regression models (e.g., log-logistic, Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For split-split plot designs (e.g., testing across rootstocks and harvest seasons), mixed-effects models account for nested variability .

Data Contradiction Analysis

Q. How should researchers address variability in reported solubility profiles across solvents?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) via nephelometry.
  • Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility.
    Discrepancies in methanol solubility (e.g., 12–35 mg/mL) may arise from crystallinity differences; annealing or amorphous solid dispersion can improve reproducibility .

Key Notes for Experimental Design

  • Replicates : Use ≥4 biological replicates for bioactivity assays to ensure statistical power .
  • Negative controls : Include ascorbic acid/Trolox in antioxidant assays for benchmarking .
  • Structural validation : Cross-reference InChI keys (e.g., MGJLSBDCWOSMHL-MIUGBVLSSA-N) with public databases to confirm compound identity .

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